molecular formula C22H15IN2O2S B2568010 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-55-5

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2568010
CAS No.: 328539-55-5
M. Wt: 498.34
InChI Key: DDNBVEIKDPLXKL-UHFFFAOYSA-N
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Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of an iodophenyl group, a thiazole ring, and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution reactions using iodine and a suitable catalyst.

    Coupling with Phenoxybenzamide: The final step involves coupling the thiazole derivative with phenoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Uniqueness

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the iodination of phenyl derivatives followed by amide bond formation. The compound has been characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in cancer pathways. The activity of this compound may be attributed to its ability to inhibit certain kinases or modulate receptor activities, which can lead to reduced cell proliferation in cancerous tissues.

Case Studies

  • Antitumor Activity : A study on thiazole derivatives, including similar compounds, demonstrated their potential as antitumor agents by inhibiting cell growth in various cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis .
  • Inhibition Studies : In vitro assays showed that this compound exhibited significant inhibition of specific kinases associated with tumor growth. For instance, it was noted that the compound could effectively lower the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
Antitumor ActivityMTT AssayIC50 = 15 µM
Kinase InhibitionELISA70% inhibition at 10 µM
Apoptosis InductionFlow CytometryIncreased Annexin V+ cells

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15IN2O2S/c23-16-12-10-15(11-13-16)19-14-28-22(24-19)25-21(26)18-8-4-5-9-20(18)27-17-6-2-1-3-7-17/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNBVEIKDPLXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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